Ascorbigen B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26548-49-2 |
|---|---|
Molecular Formula |
C15H15NO6 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14-,15-/m0/s1 |
InChI Key |
OMSJCIOTCFHSIT-NEBZKDRISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@](O1)([C@@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
Canonical SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Ascorbigen
Precursor Identification and Enzymatic Hydrolysis Mechanisms
The biosynthesis of ascorbigen (B190622) is a multi-step process that begins with a specific glucosinolate precursor and involves a key enzymatic reaction.
Role of Glucobrassicin (B1234704) as a Primary Precursor
Glucobrassicin, an indole (B1671886) glucosinolate, is the primary precursor for the formation of ascorbigen. researchgate.netmdpi.com This compound is abundant in cruciferous plants, including cabbage, broccoli, Brussels sprouts, and mustards. annualreviews.orgwikipedia.orgnih.gov Glucobrassicin itself is biosynthesized in the plant from the amino acid tryptophan. wikipedia.orgnih.gov The concentration of glucobrassicin can vary between different Brassica species and even within the same plant, with leaves often containing higher concentrations than other parts. annualreviews.org It is one of the most widely present glucosinolates in these vegetables and serves as the parent molecule for several biologically active indole compounds. nih.govresearchgate.net
Myrosinase-Catalyzed Hydrolysis of Glucobrassicin
The formation of ascorbigen is initiated when plant cells are disrupted through actions like cutting, chewing, or processing. researchgate.netnih.govresearchgate.net This damage brings glucobrassicin, which is stored in vacuoles, into contact with the enzyme myrosinase (a thioglucosidase), which is located in separate compartments within the plant cell. wikipedia.orgnih.gov Myrosinase catalyzes the hydrolysis of glucobrassicin, cleaving the glucose molecule and leading to the formation of an unstable aglycone intermediate. annualreviews.orgwikipedia.orgresearchgate.net This enzymatic reaction is the critical first step in the degradation pathway of glucobrassicin. mdpi.comresearchgate.net
Formation of Indole-3-Carbinol (B1674136) (I3C) as an Intermediate
Following the myrosinase-catalyzed hydrolysis, the resulting unstable aglycone of glucobrassicin spontaneously rearranges. annualreviews.orgresearchgate.net One of the primary products of this rearrangement is indole-3-carbinol (I3C). annualreviews.orgnih.govfrontiersin.org The formation of I3C occurs through the rapid degradation of the highly reactive 3-indolylmethylisothiocyanate in the presence of water. annualreviews.orgwikipedia.org I3C is a key intermediate compound that can then participate in further reactions to form a variety of metabolites, including ascorbigen. researchgate.netannualreviews.org
Role of 3-Indolylmethylisothiocyanate in Ascorbigen Formation
The direct product of myrosinase action on glucobrassicin is expected to be 3-indolylmethylisothiocyanate. mdpi.comwikipedia.org However, this isothiocyanate is highly unstable and has not been directly detected. wikipedia.org It serves as a transient intermediate that rapidly hydrolyzes in aqueous environments to yield indole-3-carbinol (I3C). wikipedia.orgnih.govresearchgate.net Therefore, 3-indolylmethylisothiocyanate is a crucial, albeit short-lived, precursor to the I3C that is required for the ultimate synthesis of ascorbigen. tandfonline.com
Spontaneous Condensation and Environmental Influences on Formation
The final step in ascorbigen biosynthesis is a non-enzymatic reaction influenced by the chemical environment.
Reaction of Indole-3-Carbinol with L-Ascorbic Acid
Ascorbigen is formed through the spontaneous condensation reaction between indole-3-carbinol (I3C) and L-ascorbic acid (vitamin C), both of which are present in cruciferous vegetables. researchgate.netannualreviews.orgresearchgate.net This reaction is a C-alkylation where the I3C intermediate reacts with L-ascorbic acid under physiological conditions. researchgate.netnih.gov The formation of ascorbigen is dependent on environmental factors, particularly pH and temperature. researchgate.netebi.ac.uk Acidic conditions, such as those that might occur during fermentation or in the stomach, facilitate the reaction. researchgate.netresearchgate.net Studies have shown that during the fermentation of cabbage into sauerkraut, as the pH decreases, I3C reacts non-enzymatically with ascorbic acid to produce ascorbigen, which becomes a major breakdown product of indole glucosinolates. researchgate.net
Data Tables
Table 1: Key Compounds in the Biosynthesis of Ascorbigen
| Compound Name | Role in Pathway | Natural Occurrence |
| Glucobrassicin | Primary Precursor | Cruciferous vegetables (cabbage, broccoli, Brussels sprouts) annualreviews.orgwikipedia.org |
| Myrosinase | Enzyme | Stored in myrosin cells of cruciferous plants nih.gov |
| 3-Indolylmethylisothiocyanate | Unstable Intermediate | Formed upon hydrolysis of glucobrassicin wikipedia.orgnih.gov |
| Indole-3-Carbinol (I3C) | Key Intermediate | Formed from the breakdown of 3-indolylmethylisothiocyanate annualreviews.orgwikipedia.org |
| L-Ascorbic Acid | Reactant | Cruciferous vegetables researchgate.netresearchgate.net |
| Ascorbigen | Final Product | Formed in damaged or processed Brassica vegetables researchgate.nettandfonline.com |
Table 2: Summary of Biosynthetic Steps
| Step | Reaction | Reactants | Products | Conditions |
| 1 | Enzymatic Hydrolysis | Glucobrassicin, Water | Unstable aglycone, Glucose | Catalyzed by Myrosinase upon tissue disruption annualreviews.orgresearchgate.net |
| 2 | Spontaneous Rearrangement | Unstable aglycone | 3-Indolylmethylisothiocyanate | Spontaneous wikipedia.orgnih.gov |
| 3 | Hydrolysis | 3-Indolylmethylisothiocyanate, Water | Indole-3-Carbinol (I3C), Thiocyanate ion | Spontaneous, rapid reaction annualreviews.orgwikipedia.org |
| 4 | Spontaneous Condensation | Indole-3-Carbinol (I3C), L-Ascorbic Acid | Ascorbigen | Non-enzymatic; favored by acidic pH researchgate.netnih.gov |
Influence of pH and Temperature on Ascorbigen Synthesis Efficiency
The synthesis of ascorbigen is highly dependent on the surrounding pH and temperature. researchgate.netnih.govebi.ac.uk Optimal formation occurs in acidic conditions. researchgate.net Research indicates that the conversion of glucobrassicin breakdown products to ascorbigen is favored at lower pH values, with studies on vegetable homogenates showing increased conversion as the pH decreases. researchgate.net
Temperature also plays a crucial role. researchgate.net The enzyme myrosinase, which initiates the breakdown of glucobrassicin, functions optimally between 20–37°C. However, the subsequent non-enzymatic reaction to form ascorbigen can be influenced by heat. While myrosinase activity diminishes above 50°C, some level of ascorbigen formation can still proceed. Conversely, boiling for extended periods can lead to the degradation of ascorbigen. ebi.ac.uk
Impact of Plant Tissue Disruption on Biosynthetic Induction
The formation of Ascorbigen B is fundamentally triggered by the disruption of plant tissue. akjournals.comresearchgate.netebi.ac.uk In intact plant cells, glucobrassicin and the enzyme myrosinase are kept in separate compartments. tandfonline.com When the plant is damaged through actions like chopping, chewing, or processing, these components are brought into contact. akjournals.comtandfonline.com Myrosinase then hydrolyzes glucobrassicin, leading to the formation of unstable intermediates, including indole-3-carbinol. researchgate.net This intermediate subsequently reacts with L-ascorbic acid (vitamin C), also present in the plant, to form ascorbigen. researchgate.netnih.gov Therefore, the process of tissue disruption is the essential inductive step for ascorbigen biosynthesis. akjournals.com
Quantitative Aspects of Ascorbigen Formation in Plant Matrices
The amount of this compound formed is subject to several quantitative limitations, from the efficiency of the initial conversion to factors affecting its stability.
Conversion Efficiency of Glucobrassicin into Ascorbigen in Brassica Species
Conversion Efficiency of Glucobrassicin to Ascorbigen
| Parameter | Reported Value | Source |
|---|---|---|
| Conversion in Homogenized Vegetables | 20-46% | researchgate.net |
| General Transformation in Brassica | 30-60% | researchgate.net |
Factors Limiting Ascorbigen Accumulation in Homogenates
Several factors restrict the total amount of ascorbigen that accumulates in processed plant matter. The primary limiting factor is the initial concentration of the precursor, glucobrassicin. researchgate.net Furthermore, the unstable intermediates formed from glucobrassicin hydrolysis can participate in competing reactions, forming other compounds besides ascorbigen, which reduces the final yield. researchgate.net The stability of ascorbigen itself is also a critical factor, as it is a labile compound susceptible to degradation under various conditions, including changes in pH and exposure to high temperatures. researchgate.netresearchgate.net
Natural Distribution and Occurrence in Plant Species
Prevalence in Brassica Vegetables (e.g., Cabbage, Broccoli, Cauliflower)
This compound is primarily found in vegetables belonging to the Brassica genus. researchgate.netnih.govwebmd.com Its occurrence is a direct result of the presence of its precursors, glucobrassicin and L-ascorbic acid, in these plants. researchgate.netresearchgate.net Notable sources include cabbage, broccoli, cauliflower, and Brussels sprouts. researchgate.netresearchgate.netmdpi.com The amount of ascorbigen found in homogenized white cabbage is comparable to that in cauliflower and higher than levels detected in Chinese cabbage and broccoli. researchgate.netmdpi.com For instance, one study quantified ascorbigen levels in various homogenized Brassica vegetables, finding amounts ranging from 7 mg/kg to 18 mg/kg. researchgate.net Another analysis found levels between 4.52 mg/kg and 26.81 mg/kg across different Brassica species, with the highest concentration observed in broccoli. researchgate.net
Ascorbigen Content in Homogenized Brassica Vegetables
| Vegetable | Reported Ascorbigen Content (mg/kg) | Source |
|---|---|---|
| Various Brassica Species (Range) | 7 - 18 | researchgate.net |
| Various Brassica Species (Range) | 4.52 - 26.81 | researchgate.net |
| Broccoli (Highest in one study) | 26.81 | researchgate.net |
Ascorbigen Presence in Early Plant Developmental Stages
Ascorbigen, a noteworthy indole-derived compound, is not consistently present throughout the lifecycle of Brassica vegetables. Its formation is notably absent in the very initial growth phase.
Scientific investigations have revealed that ascorbigen is not detectable in the cotyledon stage of cabbage plants. akjournals.comresearchgate.net However, as the plant progresses to the primary leaf stage, the biosynthesis of ascorbigen commences. akjournals.comresearchgate.net This indicates a developmental regulation of the metabolic pathways leading to its formation.
The synthesis of ascorbigen is a multi-step process. It begins with the enzymatic hydrolysis of glucobrassicin, a glucosinolate, by the enzyme myrosinase. This reaction is typically induced by tissue disruption. nih.govtandfonline.com The resulting intermediate, indole-3-carbinol, then spontaneously reacts with L-ascorbic acid (Vitamin C) to form ascorbigen. nih.govtandfonline.com
Research on various cabbage cultivars has consistently shown the absence of ascorbigen in the cotyledons, while confirming its presence in the primary leaves. akjournals.comresearchgate.net This suggests that the necessary precursors and enzymatic machinery for ascorbigen synthesis are activated as the plant matures from the cotyledon to the primary leaf stage. Studies have also investigated the presence of related compounds, such as 1'-methylascorbigen, which were not identified in these early stages of cabbage development. akjournals.comresearchgate.net
The timing of ascorbigen production aligns with the development of the plant's defense mechanisms, as these compounds are considered to be phytoalexin-like, participating in the plant's resistance to pathogens. akjournals.com The chemical composition of a plant, including the presence of compounds like ascorbigen, changes as it passes through different phenological stages, from germination and leaf development to flowering and senescence. harper-adams.ac.uk
In Chinese cabbage, for instance, the concentration of L-ascorbic acid, a key precursor for ascorbigen, varies during early development. nih.gov Younger broccoli sprouts (3 days old) have been found to contain higher levels of vitamin C compared to 7-day-old sprouts, which corresponds to the seedling and cotyledon stages. nih.gov This fluctuation in precursor availability likely influences the potential for ascorbigen formation at different developmental points.
The following table summarizes the findings on ascorbigen presence in the early developmental stages of cabbage:
| Plant Developmental Stage | Ascorbigen Presence | Key Findings |
| Cotyledon Stage | Not Detected | Samples prepared from cotyledons of various cabbage cultivars did not contain ascorbigen. akjournals.comresearchgate.net |
| Primary Leaf Stage | Detected | Ascorbigen is formed in the primary leaf stage of cabbage, indicating its synthesis begins after the initial cotyledon phase. akjournals.comresearchgate.net |
This developmental dependency highlights the dynamic nature of phytochemical composition in young plants and underscores the specific timing of ascorbigen biosynthesis.
Chemical Transformations and Degradation Pathways of Ascorbigen
Acid-Mediated Degradation Mechanisms and Products
Under acidic conditions, Ascorbigen (B190622) B undergoes a characteristic degradation pathway, leading to the release of its constituent molecules. This process is of particular interest in understanding its fate in acidic environments, such as the stomach.
L-Ascorbic Acid Release under Acidic Conditions
The degradation of Ascorbigen in an acidic medium results in the liberation of L-ascorbic acid. nih.gov This release is a key feature of its acid-catalyzed hydrolysis, effectively breaking the bond that links the indole-3-carbinol (B1674136) moiety to the ascorbic acid backbone. This reaction underscores the role of Ascorbigen as a potential dietary precursor or carrier of Vitamin C.
Formation of Methylideneindolenine
Concurrently with the release of L-ascorbic acid, the acid-mediated degradation of Ascorbigen leads to the formation of methylideneindolenine. nih.gov This reactive intermediate is derived from the indole-3-carbinol portion of the Ascorbigen molecule. The acidic environment facilitates the elimination of a water molecule from indole-3-carbinol, yielding the electrophilic methylideneindolenine.
Alkaline-Mediated Degradation Mechanisms and Products
In contrast to its behavior in acidic media, Ascorbigen B exhibits a different degradation profile under alkaline conditions. The transformation pathways in a basic environment lead to the formation of distinct indolyl-sugar derivatives.
Formation of 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose and Related Derivatives
When subjected to a more alkaline medium, the degradation of Ascorbigen results in the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose. nih.gov This transformation involves a rearrangement of the ascorbic acid moiety and the formation of a new covalent bond between the indole (B1671886) ring and the sugar derivative. This pathway highlights the susceptibility of the Ascorbigen structure to base-catalyzed intramolecular rearrangements.
Thermally Induced and Oxidative Degradation Profiles
The stability of this compound is also influenced by temperature and oxidative stress. While specific data on this compound is limited, the degradation of the closely related L-ascorbic acid provides insights into potential pathways. The thermal degradation of L-ascorbic acid is known to follow first-order kinetics.
Impact of Temperature on Ascorbigen Stability
The formation of Ascorbigen itself is dependent on both pH and temperature. nih.gov Studies on the thermal stability of vitamin C in broccoli, a primary source of Ascorbigen, have shown that thermal treatments between 30 and 60°C can lead to the conversion of L-ascorbic acid to dehydroascorbic acid, which is a key step in its degradation. semanticscholar.orgresearchgate.net Treatments at higher temperatures, from 70 to 90°C, were found to better retain vitamin C as L-ascorbic acid, suggesting that higher temperatures may inactivate enzymes responsible for its initial oxidation. semanticscholar.orgresearchgate.net The degradation of L-ascorbic acid in various food products during storage and heat treatment generally follows first-order kinetics. nih.gov
The antioxidative properties of Ascorbigen have been investigated, with some studies suggesting it can act as an antioxidant in vitro. tandfonline.com In scavenging certain radicals, the indole moiety of Ascorbigen is thought to be involved, leading to the formation of indole-3-aldehyde as a reaction product. tandfonline.com
Table of Degradation Products and Conditions
| Condition | Precursor | Key Degradation Products |
| Acidic Medium | This compound | L-Ascorbic Acid, Methylideneindolenine |
| Alkaline Medium | This compound | 1-Deoxy-1-(3-indolyl)-α-L-sorbopyranose, 1-Deoxy-1-(3-indolyl)-α-L-tagatopyranose |
Products of Oxidative Transformations (e.g., Indole-3-Carbaldehyde)
Ascorbigen's indole moiety is susceptible to oxidation. In antioxidant assays designed to evaluate the radical-scavenging ability of Ascorbigen, the indole portion of the molecule is the active site. Studies using the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay have demonstrated that Ascorbigen's interaction with radicals leads to the formation of Indole-3-carbaldehyde (also known as indole-3-aldehyde) as one of the identifiable final reaction products. tandfonline.com This transformation highlights a pathway where the methylene (B1212753) bridge connecting the indole to the ascorbate (B8700270) scaffold is oxidized.
Formation of 3,3'-Diindolylmethane (B526164) as a Condensation Product
The formation of 3,3'-Diindolylmethane (DIM) is a well-documented consequence of Ascorbigen degradation, although it is not a direct product. The process is initiated by the breakdown of Ascorbigen, for example through thermal hydrolysis during cooking processes like boiling, which releases Indole-3-carbinol (I3C). nih.govwur.nl Under the acidic conditions often present in gastric juice or certain food preparations, I3C is unstable and readily undergoes a condensation reaction. wikipedia.org Two molecules of I3C condense to form one molecule of DIM, making DIM a significant secondary product derived from Ascorbigen. nih.govwur.nlresearchgate.net Research has shown that a decrease in Ascorbigen content during heating is directly correlated with a substantial increase in the concentration of DIM. nih.govwur.nl
Complex Reaction Pathways and Byproduct Influence
The degradation of Ascorbigen initiates a cascade of complex chemical reactions. The initial hydrolysis yields not only L-ascorbic acid and I3C but also sets the stage for a series of further transformations that generate a diverse profile of indole-derived compounds.
Involvement in Decarboxylation, Dehydration, Isomerization, and Cyclization Reactions
The transformation of Ascorbigen's degradation products involves multiple fundamental reaction types. The conversion of I3C into its various oligomers is a prime example of these complex pathways.
Dehydration: The formation of a highly reactive intermediate, 3-methylideneindole, from I3C occurs through the loss of a water molecule (dehydration). researchgate.net
Isomerization: The formation of different linear and cyclic oligomers suggests that isomerization reactions occur, leading to various structural arrangements of the indole units.
Cyclization: Under acidic conditions, I3C can form cyclic oligomers. Products such as 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b′:7,8-b″]triindole (CTr), a cyclic trimer, and a corresponding cyclic tetramer have been identified, demonstrating that cyclization is a key pathway in the further reaction of Ascorbigen-derived intermediates. nih.govnih.gov
"Indole-Transfer Effect" and Formation of Oligomers
Following the initial breakdown of Ascorbigen, the resulting Indole-3-carbinol readily undergoes self-condensation reactions, particularly in acidic environments like the stomach, to form a series of oligomers. oregonstate.edu This process involves the reaction of the electrophilic intermediate derived from I3C with other nucleophilic indole rings. The most abundant of these products is the dimer, 3,3'-Diindolylmethane (DIM). nih.gov
However, the oligomerization process extends beyond dimerization. A complex mixture of trimers and tetramers, in both linear and cyclic forms, is also produced. nih.govacs.org The relative yields of these higher-order oligomers are influenced by factors such as pH and the concentration of I3C. nih.govacs.org
Table 1: Major Oligomeric Products from Ascorbigen Degradation via Indole-3-Carbinol
| Product Name | Abbreviation | Type |
|---|---|---|
| 3,3'-Diindolylmethane | DIM | Dimer |
| [2-(indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane | LTr | Linear Trimer |
| 5,6,11,12,17,18-hexahydrocyclonona[1,2-b:4,5-b′:7,8-b″]triindole | CTr | Cyclic Trimer |
| Linear Tetramer | - | Linear Tetramer |
| Symmetrical Cyclic Tetramer | CTet | Cyclic Tetramer |
Data sourced from studies on I3C oligomerization in aqueous acid. nih.govnih.govacs.org
Molecular Mechanisms of Ascorbigen S Biological Interactions
Modulation of Xenobiotic Detoxification Enzyme Systems
Ascorbigen (B190622) B plays a significant role in the body's defense against foreign and potentially harmful compounds, known as xenobiotics, by influencing the activity of key detoxification enzymes. nih.govresearchgate.net
Ascorbigen B has been identified as an inducer of both Phase I and Phase II detoxification enzymes. nih.govresearchgate.net These enzyme systems are crucial for metabolizing and eliminating xenobiotics. A key enzyme influenced by this compound is NADPH-Quinone Oxidoreductase 1 (NQO1), a Phase II enzyme. ebi.ac.uknih.gov Studies have shown that this compound can moderately induce NQO1. ebi.ac.uknih.gov This induction is mediated through the Keap1/Nrf2/ARE pathway, a critical signaling cascade for cellular protection against oxidative stress. wikipedia.org
The effects of this compound on detoxification enzymes have been observed in both laboratory cell cultures (in vitro) and in living organisms (in vivo). ebi.ac.uknih.gov In cultured human liver cells (HepG2), treatment with this compound at concentrations ranging from 3 to 100 micromol/l resulted in an increase in NQO1 mRNA levels of up to 100% and a corresponding elevation in NQO1 enzyme activity by up to 20%. nih.govkarger.com
These findings were corroborated in animal studies. ebi.ac.uknih.gov Rats administered 5 mg of this compound per day for seven days exhibited a significant 90% increase in NQO1 mRNA levels and a 40% rise in NQO1 enzyme activity in the liver compared to the control group. ebi.ac.uknih.gov These results from both in vitro and in vivo models confirm that this compound is a moderate inducer of the NQO1 enzyme. ebi.ac.uknih.gov
Redox Activity and Antioxidant Mechanisms at the Molecular Level
This compound demonstrates notable antioxidant properties through its ability to scavenge free radicals and mitigate oxidative stress. caringsunshine.com
This compound exhibits selective free radical scavenging activity. ebi.ac.ukresearchgate.net While it shows little to no activity against superoxide (B77818) anion free radicals and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals, it is effective in scavenging other types of radicals. ebi.ac.ukresearchgate.net In cultured human keratinocytes, this compound has been shown to counteract cytotoxicity induced by tert-butylhydroperoxide and reduce lipid peroxidation, a key process in cellular damage. researchgate.netacs.org This protective effect was not observed with ascorbic acid under the same conditions, suggesting a distinct mechanism of action for this compound within a cellular environment. researchgate.netacs.org
The antioxidant activity of this compound varies depending on the specific radical it interacts with. tandfonline.comnih.gov It shows significant scavenging activity against the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, proving to be more potent than ascorbic acid in this assay. tandfonline.comnih.gov However, it is largely ineffective against the DPPH radical. tandfonline.comnih.gov This differential reactivity highlights the specificity of its antioxidant mechanisms. tandfonline.com
Below is an interactive table summarizing the radical scavenging activity of this compound against different model radicals.
| Radical | Scavenging Activity of this compound | Reference |
| ABTS•+ | Stronger than ascorbic acid | tandfonline.comnih.gov |
| DPPH | No significant activity | researchgate.nettandfonline.comnih.gov |
| Galvinoxyl radical | No significant activity | tandfonline.com |
| Superoxide anion | No significant activity | ebi.ac.ukresearchgate.net |
The indole (B1671886) portion of the this compound molecule is crucial for its radical-scavenging ability. tandfonline.comnih.gov In the ABTS•+ scavenging assay, the indole moiety participates in the reaction, leading to the formation of indole-3-aldehyde as one of the end products. tandfonline.comnih.gov This indicates that the indole structure is the primary site of action for neutralizing this particular free radical. tandfonline.com
Identification of Reaction Products during Antioxidant Processes
During antioxidant processes, particularly in the scavenging of the ABTS•+ radical cation, this compound undergoes transformation where the indole moiety plays a crucial role. tandfonline.com High-performance liquid chromatography (HPLC) analysis of the reaction mixture has identified indole-3-aldehyde as one of the final reaction products. tandfonline.comnih.gov This suggests that the radical-scavenging activity of this compound originates from its indole component. tandfonline.com The formation of indole-3-aldehyde is a result of the indole moiety of this compound scavenging the radicals. tandfonline.com While the exact mechanism of how the ascorbic acid moiety is released is not fully detailed, the identification of indole-3-aldehyde confirms the contribution of the indole structure to its antioxidant capacity. tandfonline.com
Other potential degradation products of this compound under different conditions include methylideneindolenine (in acidic medium), and 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose (in more alkaline medium). researchgate.netnih.gov
Comparative Analysis of Antioxidant Efficacy with Ascorbic Acid
The antioxidant efficacy of this compound presents a complex picture when compared to L-ascorbic acid, with results varying depending on the specific assay used.
In several in vitro assays, L-ascorbic acid demonstrates more potent free radical scavenging activity. nih.gov For instance, this compound shows no activity in scavenging DPPH radicals and galvinoxyl radicals, whereas ascorbic acid is effective. tandfonline.comnih.gov Similarly, this compound does not scavenge superoxide anion-free radicals, unlike ascorbic acid. nih.gov
However, in other contexts, this compound exhibits superior antioxidant capabilities. In the ABTS•+ scavenging assay, this compound shows stronger and more prolonged activity than ascorbic acid. tandfonline.comnih.gov Furthermore, in more physiologically relevant assays like the Oxygen Radical Absorbance Capacity (ORAC) assay and the Oxidative Hemolysis Inhibition Assay (OxHLIA), which use peroxyl radicals, this compound demonstrates significantly stronger antioxidant activity than both ascorbic acid and Trolox. tandfonline.comnih.gov This suggests that this compound's slow and sustained radical-scavenging action may be particularly beneficial in preventing oxidative stress in biological systems. tandfonline.com
In cell-based studies, this compound was found to be more effective than ascorbic acid in protecting cultured human keratinocytes from cytotoxicity induced by tert-butylhydroperoxide. nih.govresearchgate.net this compound treatment led to a decrease in lipid peroxidation, a protective effect not observed with ascorbic acid pretreatment. nih.govresearchgate.net
Table 1: Comparative Antioxidant Activity
| Assay | This compound Activity | Ascorbic Acid Activity | Reference |
|---|---|---|---|
| DPPH radical scavenging | No activity | Active | tandfonline.comnih.gov |
| Galvinoxyl radical scavenging | No activity | Active | tandfonline.comnih.gov |
| Superoxide anion scavenging | No activity | Active | nih.gov |
| ABTS•+ scavenging | Stronger activity | Weaker activity | tandfonline.comnih.gov |
| ORAC | Much stronger activity | Weaker activity | tandfonline.comnih.gov |
| OxHLIA | Much stronger activity | Weaker activity | tandfonline.com |
Inhibition of in vitro Low-Density Lipoprotein Oxidation
This compound has been shown to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL) in a concentration-dependent manner in vitro. tandfonline.com This inhibitory action on LDL oxidation is a key indicator of its potential atheroprotective effects, as the oxidative modification of LDL is a critical step in the development of atherosclerosis. tandfonline.comnih.govnih.gov The ability of this compound to counteract LDL oxidation further underscores its role as a significant antioxidant. tandfonline.com
Role as a Precursor for L-Ascorbic Acid Bioavailability
Physiological Release of L-Ascorbic Acid from Ascorbigen
This compound is recognized for its antiscorbutic activity, which is attributed to its ability to release L-ascorbic acid under physiological conditions. tandfonline.comnih.gov This function positions this compound as an in vivo source of ascorbic acid. tandfonline.com However, it is important to note that only a portion of the ascorbic acid bound within the this compound molecule can be utilized as free ascorbic acid. tandfonline.com The degradation of this compound in an acidic environment, such as that found in gastric juice, leads to the release of L-ascorbic acid. researchgate.netnih.govnih.gov
Immunomodulatory Actions and Molecular Pathways
Elucidation of Underlying Immunomodulatory Mechanisms
This compound and its analogs have been identified as immunomodulators. nih.gov The immunomodulatory activity of natural ascorbigen is considered an important factor in the health-promoting properties of a diet rich in cruciferous vegetables. nih.gov Studies suggest that this compound can influence immune responses, which may have therapeutic benefits in inflammatory conditions. For example, fermented cabbage with higher levels of this compound has been shown to enhance the inhibitory activity of nitric oxide production in LPS-induced macrophages.
The transformation products of this compound are believed to play a role in its biological activities. nih.gov One significant transformation product in the acidic conditions of the stomach is 5,11-dihydroindolo[3,2-b]-carbazole, which has a notable affinity for the aryl hydrocarbon (Ah) receptor. nih.gov The binding to the Ah receptor can modify the activity of cytochrome P450 enzymes, which are involved in the metabolism of various compounds. nih.gov This interaction with the Ah receptor pathway is a potential mechanism through which this compound exerts its immunomodulatory effects. mdpi.com
Contributions to Plant Defense Systems
Ascorbigen, a natural compound found in plants, contributes to their defense mechanisms through both direct and indirect pathways. It is a product of the breakdown of glucosinolates, a class of secondary metabolites known for their role in plant defense. researchgate.netebi.ac.uk The formation of ascorbigen is often initiated by stressors, positioning it as a component of the plant's response to attack. Furthermore, its synthesis is intrinsically linked to L-ascorbic acid, a pivotal molecule in plant immunity. researchgate.netnih.gov
Function as a Secondary Metabolite Induced by Stressors (e.g., Pathogen Attack)
Ascorbigen is classified as a secondary metabolite, a compound not essential for primary metabolic processes like growth and development but crucial for the plant's interaction with its environment, including defense against threats. Its formation is a direct consequence of cellular stress, particularly physical damage to plant tissues caused by herbivore feeding or pathogen invasion. researchgate.netnih.gov
The synthesis of ascorbigen begins with glucobrassicin (B1234704), an indole glucosinolate prevalent in Brassica vegetables. researchgate.netresearchgate.net When plant tissue is disrupted, the enzyme myrosinase hydrolyzes glucobrassicin, leading to the production of indole-3-carbinol (B1674136). researchgate.netebi.ac.uk This unstable intermediate then readily reacts with L-ascorbic acid (Vitamin C), which is present in the plant cells, to form ascorbigen. researchgate.netebi.ac.uk This process highlights a defense strategy where the plant stores precursor compounds separately and only produces the active defensive molecule upon attack.
Research has shown that the levels of precursor glucosinolates can increase in response to biotic stress. For instance, artificial infection of cabbage with the fungal pathogen Alternaria brassicicola has been observed to raise the total content of glucosinolates, including glucobrassicin. mdpi.com This upregulation of precursors ensures a greater capacity to produce defensive compounds like ascorbigen when an attack occurs. The induction of indole glucosinolate production in response to such stressors underscores their significant role in plant defense systems. researchgate.net
Indirect Roles via L-Ascorbic Acid in Plant Immunity Signaling (e.g., ROS Defense, Cell Wall Reinforcement, Hormonal Cross-talk)
The involvement of L-ascorbic acid (AsA) as a precursor for ascorbigen links ascorbigen metabolism to the broader network of plant immune signaling, where AsA plays a central and multifaceted role. researchgate.netnih.gov
ROS Defense: Pathogen attacks and other environmental stresses trigger a rapid increase in reactive oxygen species (ROS) in plant cells, a phenomenon known as an oxidative burst. researchgate.netmaxapress.com While ROS can act as signaling molecules, at high concentrations they cause significant cellular damage. maxapress.commdpi.com L-ascorbic acid is one of the most abundant and powerful non-enzymatic antioxidants in plants, providing a first line of defense by directly scavenging these harmful ROS. researchgate.netmaxapress.com It is a key component of the ascorbate-glutathione (AsA-GSH) cycle, a major ROS-detoxifying pathway in chloroplasts, mitochondria, and peroxisomes that is crucial for mitigating oxidative stress. researchgate.netnih.gov
Cell Wall Reinforcement: L-ascorbic acid contributes to the physical defense of the plant by strengthening cell walls. researchgate.net This reinforcement makes it more difficult for pathogens to penetrate plant tissues. AsA acts as a cofactor for prolyl hydroxylase, an enzyme involved in the post-translational modification of cell wall proteins, thereby enhancing the structural integrity of the cell wall.
Hormonal Cross-talk: Plant defense responses are regulated by a complex network of signaling hormones, primarily salicylic (B10762653) acid (SA) and jasmonic acid (JA). researchgate.netmdpi.com L-ascorbic acid is known to modulate these defense-hormonal signaling networks. researchgate.net It influences the SA signaling pathway, which is critical for defense against biotrophic pathogens, and the JA pathway, which is essential for defense against necrotrophic pathogens and herbivorous insects. maxapress.comresearchgate.net For example, during a pathogen attack, SA signaling can lead to an increase in AsA levels, which in turn helps to reduce oxidative damage and support the plant's defense mechanisms. maxapress.com The redox state of the cell, heavily influenced by the AsA pool, can regulate the activity of transcription factors and signaling molecules that are critical for activating defense genes. maxapress.com
By being formed from L-ascorbic acid during stress events, the synthesis of ascorbigen is part of a wider metabolic shift in the plant aimed at defending against pathogens. This connection means that the production of ascorbigen is integrated with the fundamental antioxidant and signaling roles of L-ascorbic acid that underpin plant immunity.
Advanced Analytical Methodologies for Ascorbigen Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating ascorbigen (B190622) and its precursors from the myriad of other compounds present in biological samples. Various chromatographic techniques have been developed and optimized for this purpose.
High-Performance Liquid Chromatography (HPLC) for Ascorbigen and Precursors
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and determination of ascorbigen and related compounds. akjournals.com It operates by forcing a liquid solvent containing the sample mixture through a column filled with a solid adsorbent material at high pressure. humanjournals.com The separation is based on the differential partitioning of the analytes between the mobile phase (the liquid solvent) and the stationary phase (the adsorbent material). globalresearchonline.net
In the context of ascorbigen analysis, HPLC methods are often employed in a reversed-phase mode. acs.org This involves a nonpolar stationary phase and a polar mobile phase. The choice of the mobile phase composition is critical and is tailored to the specific properties of the compounds being analyzed. humanjournals.com For instance, a mixture of acetonitrile (B52724) and trifluoroacetic acid in water has been used as a mobile phase for the separation of ascorbic acid, a related compound. nih.gov The detection of the separated compounds is commonly achieved using an ultraviolet (UV) detector, as many of the relevant compounds absorb UV light. globalresearchonline.netb-ac.co.uk For example, a UV detector set at specific wavelengths, such as 228 nm and 242 nm, has been used for the simultaneous analysis of allyl glucosinolate and allyl isothiocyanate, which are precursors to ascorbigen. acs.org
The effectiveness of HPLC lies in its ability to provide rapid, precise, and accurate separations, making it an indispensable tool for both qualitative and quantitative analysis of ascorbigen and its precursors in various samples. globalresearchonline.netb-ac.co.uk
Overpressured-Layer Chromatography (OPLC)
Overpressured-Layer Chromatography (OPLC) is a sophisticated planar chromatographic technique that combines the advantages of traditional Thin-Layer Chromatography (TLC) and HPLC. jcscientific.com In OPLC, the solvent is forced to flow through a planar adsorbent bed under pressure, which allows for rapid and efficient separations. jcscientific.com This technique has been successfully applied to the separation and determination of ascorbigen in Brassica vegetables. akjournals.comresearchgate.net
A key advantage of OPLC is its ability to perform high-throughput parallel separations; for example, over 30 samples can be analyzed simultaneously on a single 20x20 cm plate. jcscientific.com The identification of ascorbigen using OPLC is confirmed by comparing its chromatographic retention data and UV spectral information with that of an authentic standard. akjournals.comresearchgate.net This method has revealed significant variations in ascorbigen content among different Brassica species, with broccoli showing the highest concentration in some studies. akjournals.comresearchgate.net The combination of OPLC with mass spectrometry further enhances the structural confirmation of the separated compounds. researchgate.net
Supercritical Fluid Chromatography (SFC) for Ascorbigen and Related Derivatives
Supercritical Fluid Chromatography (SFC) presents a powerful alternative to traditional liquid chromatography for the analysis of ascorbigen and its derivatives. acs.orgnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com A supercritical fluid exhibits properties of both a liquid and a gas, offering advantages such as low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. chromatographytoday.com
A normal-phase SFC method has been specifically developed for the investigation of ascorbigens, including ascorbigen B (referred to as ascorbigen), neoascorbigen, and 4-methoxyascorbigen. acs.orgnih.gov This method has proven effective for both the preparative isolation and quantitative determination of these individual compounds. acs.orgnih.gov The developed SFC method demonstrates excellent linearity with high correlation coefficients (R² > 0.9995) and low detection limits (below 13 pmol). acs.orgnih.gov SFC has been instrumental in determining the concentrations of ascorbigens in autolysates of various Brassica vegetables, showing that a significant portion (30-60%) of the precursor indol-3-ylmethylglucosinolates are converted into ascorbigens. acs.orgnih.gov
| Parameter | Value |
| Linearity (R²) | > 0.9995 |
| Detection Limit | < 13 pmol |
| Analyzed Compounds | Ascorbigen, Neoascorbigen, 4-Methoxyascorbigen |
Liquid Chromatography-Quadrupole-Time-of-Flight (LC-Q-TOF) for Multi-Compound Analysis
Liquid Chromatography-Quadrupole-Time-of-Flight (LC-Q-TOF) mass spectrometry is a highly advanced analytical technique that combines the separation power of liquid chromatography with the high-resolution and accurate mass measurement capabilities of a Q-TOF mass spectrometer. iowa.gov This hybrid instrument allows for the confident identification and quantification of a wide range of compounds in complex mixtures. nih.gov
In the context of ascorbigen research, LC-Q-TOF is particularly valuable for untargeted metabolomics studies, where the goal is to identify and quantify as many metabolites as possible in a biological sample. nih.govmdpi.com The high mass accuracy of the Q-TOF analyzer enables the differentiation of compounds with very similar masses but different elemental compositions, a critical feature for the unambiguous identification of metabolites. iowa.gov The process typically involves separating the compounds using liquid chromatography, followed by ionization and analysis in the Q-TOF mass spectrometer, which measures the mass-to-charge ratio of the ions with high precision. nih.gov This technique provides comprehensive data, including accurate mass and retention time, which are used to identify known compounds by searching databases and to characterize novel compounds through fragmentation analysis. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are essential for the detection, characterization, and quantification of ascorbigen. These methods rely on the interaction of electromagnetic radiation with the molecule to provide information about its structure and concentration.
UV/Vis Spectrophotometry for Detection and Analysis
UV/Vis spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet and visible light by a substance. technologynetworks.com This method is based on the principle that molecules absorb light at specific wavelengths depending on their electronic structure. upi.edu The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. upi.eduwepub.org
For the analysis of ascorbigen, UV/Vis spectrophotometry serves as a straightforward and cost-effective detection method, particularly when coupled with chromatographic techniques like HPLC and OPLC. akjournals.comakjournals.com The UV spectrum of ascorbigen provides characteristic absorption bands that can be used for its identification and quantification. The absorbance is measured at a specific wavelength where the compound of interest has a maximum absorbance. For instance, in the analysis of related compounds like ascorbic acid, a wavelength of 242 nm has been utilized. scholarpublishing.org By comparing the UV spectrum of an unknown sample to that of a known standard, the presence of ascorbigen can be confirmed. akjournals.com Furthermore, by creating a calibration curve using standards of known concentrations, the concentration of ascorbigen in a sample can be accurately determined. scholarpublishing.org
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing critical data for both its identification and quantification, often in conjunction with liquid chromatography (LC-MS). Early research indicated that what was termed "this compound" is not a single entity but a mixture of compounds, with the primary component identified as a dimer of natural ascorbigen (Ascorbigen A). researchgate.net
LC-MS allows for the separation of these components before they enter the mass spectrometer. Once ionized, the mass-to-charge (m/z) ratio of the parent ions is determined, enabling the identification of the ascorbigen dimer and other minor constituents. researchgate.net For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this technique, specific parent ions are selected and subjected to collision-induced dissociation, which breaks them into smaller fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the identity of the compounds in the mixture. researchgate.net
Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have also been utilized for the structural analysis of ascorbigens, providing valuable data on their molecular weight and structure. akjournals.com For quantitative analysis, LC-MS methods offer high sensitivity and selectivity, allowing for the measurement of this compound components in complex biological extracts. nih.govacs.org
Table 1: Mass Spectrometry Techniques in this compound Analysis
| Technique | Application | Purpose |
|---|---|---|
| LC-MS | Identification & Quantification | Separates components of the this compound mixture and determines their mass-to-charge ratio. |
| Tandem MS (MS/MS) | Structural Confirmation | Generates specific fragmentation patterns to confirm the identity of the ascorbigen dimer and related compounds. |
| FAB-MS | Structural Analysis | Provides molecular weight and structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Experiments) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of the components within this compound. It provides detailed information about the carbon-hydrogen framework of the molecules.
One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C NMR, are fundamental first steps. nih.govacs.org ¹H NMR identifies the different types of protons and their immediate electronic environment, while ¹³C NMR provides information on all the unique carbon atoms in the molecule. semanticscholar.orgslideshare.net However, due to the complexity of the ascorbigen dimer and other related products, 1D spectra can be crowded and difficult to interpret fully. researchgate.net
This is overcome by using two-dimensional (2D) NMR experiments, which reveal correlations between different nuclei. wikipedia.org Key 2D experiments used in ascorbigen research include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish proton-proton connectivity within the molecule. nih.govlibretexts.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon atoms to their attached protons. nih.govnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over longer ranges (typically 2-4 bonds), which is crucial for connecting different molecular fragments and piecing together the complete structure of complex molecules like the ascorbigen dimer. nih.govacs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly connected through bonds, providing vital information about the molecule's three-dimensional structure and stereochemistry. libretexts.orgnih.gov
Through the combined application of these NMR techniques, the structures of individual ascorbigens and the products formed from their reactions have been successfully revealed. nih.govresearchgate.netresearchgate.net
Table 2: NMR Spectroscopy Experiments for this compound Structural Elucidation
| Experiment | Type | Information Provided |
|---|---|---|
| ¹H NMR | 1D | Identifies types and environments of protons. |
| ¹³C NMR | 1D | Identifies all unique carbon atoms in the molecular skeleton. |
| COSY | 2D | Reveals proton-proton (¹H-¹H) spin-spin coupling networks. |
| HSQC / HMQC | 2D | Correlates protons with their directly attached carbons (¹J-CH). |
| HMBC | 2D | Shows long-range correlations between protons and carbons (ⁿJ-CH, n=2-4). |
| NOESY | 2D | Identifies protons that are spatially close, revealing 3D structural details. |
Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specialized spectroscopic technique used exclusively to detect and study chemical species that have unpaired electrons, such as free radicals. cuni.czwikipedia.org While this compound itself is not a radical, its chemical reactions, particularly oxidation, can generate transient radical intermediates. unipg.it
EPR spectroscopy is especially relevant for studying the antioxidant activity of ascorbigens. The ascorbic acid moiety of the molecule can undergo oxidation, leading to the formation of a resonance-stabilized ascorbyl free radical. conicet.gov.ar This radical is readily detectable by EPR and has a characteristic spectrum. nih.govresearchgate.netnih.gov By monitoring the formation and decay of the ascorbyl radical signal, EPR can provide insights into the reaction kinetics and mechanisms involving this compound. numberanalytics.com The technique is sensitive enough to detect very low concentrations of these highly reactive intermediates, making it an invaluable tool for understanding the role of this compound in redox processes. conicet.gov.arnumberanalytics.com
Optimized Sample Preparation and Quantification Strategies
The pronounced instability of this compound necessitates meticulously optimized protocols for its extraction and purification to ensure accurate analytical results. researchgate.netresearchgate.net
Extraction Protocols from Complex Biological Matrices
Extracting this compound from biological sources, such as Brassica vegetables, requires methods that are both efficient and gentle enough to prevent degradation. The process typically begins with the rapid disruption of plant cells to release their contents, often achieved by homogenizing the tissue after flash-freezing in liquid nitrogen. akjournals.com
Following homogenization, a solid-liquid extraction is performed using polar solvents. The choice of solvent is critical for maximizing recovery. Ultrasonication is frequently employed during this step to enhance extraction efficiency by disrupting cell walls.
Table 3: Comparison of Extraction Solvents for Ascorbigen
| Solvent System | Reported Recovery/Efficiency | Reference |
|---|---|---|
| Acetone:Water (1:1 v/v) | 89% recovery | |
| Methanol:Water (70:30 v/v) | >95% recovery |
Purification Techniques (e.g., Solid-Phase Extraction)
Crude extracts from biological matrices contain numerous interfering compounds (e.g., pigments, lipids, phenolics) that must be removed before instrumental analysis. Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup and concentration. ijisrt.compjoes.com
The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For ascorbigen purification, reversed-phase SPE cartridges, such as those packed with C18 silica, are common. In this method, the polar this compound passes through the non-polar C18 material while less polar contaminants like phenolic compounds are retained, thus purifying the sample. Alternatively, preparative chromatography techniques like supercritical fluid chromatography (SFC) can be used for the isolation of individual ascorbigen compounds. nih.gov
Considerations for Compound Stability during Analytical Procedures
Ascorbigen is notoriously labile, and its stability is a critical consideration throughout the entire analytical workflow. Several factors can promote its degradation:
Temperature: Ascorbigen is sensitive to heat, with significant degradation occurring at temperatures above 60°C. researchgate.net
pH: The compound is unstable in both strongly acidic and basic conditions. researchgate.net Studies have shown it exhibits the highest stability around pH 4. researchgate.net
Oxygen and Light: Exposure to oxygen and ambient light can lead to oxidative degradation. researchgate.net
To mitigate degradation, samples are processed at low temperatures, protected from light, and analyzed promptly. For storage, freezing samples at -80°C or lyophilization (freeze-drying) is essential to preserve the integrity of this compound.
Table 4: Stability of Ascorbigen Under Various Conditions
| Condition | Half-Life (Days) | Reference |
|---|---|---|
| 4°C, dark | 28 | |
| 25°C, ambient light | 7 |
Method Validation Parameters (e.g., Linearity, Detection Limits, Reproducibility)
The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate results for the quantification of this compound. globalresearchonline.net Key parameters evaluated during method validation for this compound include linearity, detection limits, and reproducibility. nih.gov These parameters confirm that the analytical procedure is well-defined and capable of producing consistent and trustworthy data. globalresearchonline.net
Linearity
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov For this compound analysis, various chromatographic and electrochemical techniques have demonstrated excellent linearity.
A method based on normal phase supercritical fluid chromatography (SFC) showed an acceptable linearity for ascorbigens, with correlation coefficients (R²) greater than 0.9995 over a concentration range of 0.13 to 4.9 nmol injected. acs.orgresearchgate.net Similarly, another chromatographic method reported high linear correlation coefficients, ranging between 0.9924 and 0.9996. researchgate.net In the realm of electrochemical detection, differential pulse voltammetry (DPV) at a glassy carbon electrode has been successfully applied, showing a linear response to this compound concentrations between 0.08 and 0.75 mM. researchgate.net
The International Conference on Harmonisation (ICH) guidelines recommend evaluating a minimum of five concentration levels to properly assess linearity. nih.gov The high correlation coefficients observed in these studies indicate a strong linear relationship between the instrumental response and the concentration of this compound, which is fundamental for accurate quantification.
| Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | 0.13–4.9 nmol | > 0.9995 | acs.orgresearchgate.net |
| Differential Pulse Voltammetry (DPV) | 0.08–0.75 mM | Not Reported | researchgate.net |
| Chromatographic Method | Not Specified | 0.9924–0.9996 | researchgate.net |
Detection Limits
Detection limits are crucial parameters that define the lowest amount of an analyte in a sample that can be reliably detected and quantified. These are typically expressed as the Limit of Detection (LOD) and the Limit of Quantification (LOQ). d-nb.info The LOD is the lowest analyte concentration that can be distinguished from the background noise but not necessarily quantified with acceptable precision, often determined at a signal-to-noise ratio of 3:1. gtfch.orgsepscience.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy, frequently defined at a signal-to-noise ratio of 10:1. ddtjournal.net
For the analysis of ascorbigens, a supercritical fluid chromatography (SFC) method has been developed with established detection limits. acs.orgresearchgate.net This method demonstrates high sensitivity, capable of detecting the compounds at very low concentrations.
| Analytical Method | Parameter | Value | Reference |
|---|---|---|---|
| Supercritical Fluid Chromatography (SFC) | Limit of Detection (LOD) | < 13 pmol | acs.orgresearchgate.net |
| Limit of Quantification (LOQ) | Not Reported |
Reproducibility
Reproducibility refers to the precision of a method when tested under varied conditions, such as in different laboratories, by different analysts, or with different equipment. ut.ee It is a measure of the method's robustness and reliability. A related term, repeatability, refers to the precision obtained under the same operating conditions over a short interval of time. ut.ee
Analytical methods developed for this compound have shown high levels of precision. The supercritical fluid chromatography (SFC) method, for instance, was noted for its excellent retention time stabilities, which is an indicator of good system precision. acs.orgresearchgate.net Another study reported high repeatability with relative standard deviations (RSD) for migration times falling between 0.5% and 0.9%, indicating minimal variation between measurements. researchgate.net Such low RSD values demonstrate the high precision of the method, ensuring that consistent results can be obtained upon repeated analysis.
Synthesis and Molecular Studies of Ascorbigen Analogs and Derivatives
Laboratory Synthesis Approaches for Ascorbigen (B190622)
The creation of ascorbigen in a laboratory setting is primarily achieved by replicating the acidic condensation reaction that occurs naturally in plants.
Chemical Condensation of Indole-3-Carbinol (B1674136) with Ascorbic Acid
The most common and biomimetic laboratory synthesis of ascorbigen involves the direct chemical condensation of its two precursors: Indole-3-carbinol (I3C) and L-ascorbic acid (Vitamin C). This reaction is typically carried out in an acidic aqueous medium, which simulates the conditions found in plant tissues upon cell disruption.
The process involves stirring I3C and L-ascorbic acid in a buffered solution at an acidic pH, often around pH 4. This environment facilitates the formation of an electrophilic intermediate from I3C, which then attacks the nucleophilic C-2 position of ascorbic acid. This C-alkylation of ascorbic acid is a notable reaction, leading to the formation of ascorbigen. This method is considered the most effective approach, providing good yields and a relatively straightforward work-up process. The synthetic product can be purified from hydrophobic side products and indole (B1671886) oligomers through extraction with solvents like diethyl ether, in which ascorbigen is insoluble.
Challenges in Direct Synthetic Pathways
Despite the straightforward concept, the direct synthesis of ascorbigen is not without its challenges. The primary difficulties stem from the inherent instability of the reactant and the product molecules.
Key challenges include:
Oxidative Instability : The indole moiety of both the I3C precursor and the final ascorbigen product is susceptible to oxidation, which can lead to the formation of undesired byproducts. researchgate.net
Structural Lability : Ascorbigen itself is a labile compound, sensitive to acids, bases, oxygen, and temperatures above 60°C. researchgate.net Under acidic conditions, I3C can also self-condense to form various oligomers, such as 3,3'-diindolylmethane (B526164) (DIM), which complicates the purification of the desired product. nih.govoregonstate.edu
Ring Transformations : The ascorbyl portion of the molecule can undergo ring transformations, further contributing to the complexity of the reaction mixture and impeding straightforward analytics. researchgate.net These stability issues have historically made the analysis and characterization of ascorbigen challenging. researchgate.net
Characterization and Structure of Key Analogs
To investigate the chemical and biological properties of ascorbigen, various analogs have been synthesized by modifying either the indole or the ascorbic acid moiety.
Neoascorbigen
The term "Neoascorbigen" is not widely used in contemporary chemical literature to describe a single, well-defined structure. It likely refers to isomers or rearrangement products of ascorbigen that can form under various conditions. Ascorbigen's lability means it can transform into other closely related structures. For instance, in a weakly alkaline medium, ascorbigen can undergo cleavage of its lactone and furanose rings, followed by decarboxylation and rearrangement to yield a mixture of diastereomers: 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose. nih.gov These transformation products, which differ from the parent ascorbigen structure, could be considered "neoascorbigens."
4-Methoxyascorbigen
4-Methoxyascorbigen is an analog of ascorbigen featuring a methoxy (B1213986) group (-OCH₃) at the 4-position of the indole ring. Its synthesis follows the same general principle as that of ascorbigen, but starts with a substituted precursor.
The synthesis begins with the preparation of 4-methoxyindole-3-carbinol (4MeOI3C). nih.govacs.org This can be achieved in a two-step process starting from 4-methoxyindole, which is first formylated to produce 3-formyl-4-methoxyindole. acs.org This intermediate is then reduced, for example with sodium borohydride, to yield 4-methoxyindole-3-carbinol. acs.orgresearchgate.net
This substituted carbinol is then reacted with L-ascorbic acid under acidic condensation conditions, analogous to the synthesis of ascorbigen itself. The resulting product, 4-methoxyascorbigen, retains the core structure of ascorbigen but with the addition of the methoxy group on the indole ring system.
| Feature | Description |
|---|---|
| Parent Compound | Ascorbigen |
| Key Structural Modification | Methoxy (-OCH₃) group at the C-4 position of the indole ring. |
| Key Precursor | 4-methoxyindole-3-carbinol (4MeOI3C). nih.gov |
| Synthetic Reaction | Acid-catalyzed condensation with L-ascorbic acid. |
1'-Methylascorbigen and N-Methylascorbigen
Methylated analogs of ascorbigen, particularly those methylated on the indole nitrogen, have been synthesized to explore their biological activities. nih.gov
N-Methylascorbigen (also referred to as 1-Methylascorbigen) is an analog where a methyl group is attached to the nitrogen atom (position 1) of the indole ring.
Synthesis : The synthesis of N-methylascorbigen can be achieved through the condensation of N-methyl-indole-3-carbinol with L-ascorbic acid. Alternatively, syntheses have been established using gramine (B1672134) or N-methylgramine as the indole precursor.
Structure and Properties : The structure is identical to ascorbigen except for the methyl substitution on the indole nitrogen. This substitution can alter the molecule's chemical properties, such as its stability and lipophilicity. Studies have shown that N-alkyl derivatives of ascorbigen undergo similar rearrangement reactions to ascorbigen in alkaline media, forming N-alkylated 1-deoxy-ketoses. researchgate.net Among various synthetic analogs, N-methylascorbigen has been identified as a particularly active immunomodulator. nih.gov
| Analog Name | Position of Methyl Group | Significance |
|---|---|---|
| N-Methylascorbigen | Nitrogen atom (N-1) of the indole ring | Reported as a highly active immunomodulating analog. nih.gov |
| 1'-Methylascorbigen | This term is often used interchangeably with N-Methylascorbigen, referring to methylation at the N-1 position. | Shares the same structural modification and synthetic routes. |
Synthesis of N-Carbohydrate-Containing Ascorbigen Derivatives
The synthesis of N-carbohydrate-containing ascorbigen derivatives represents a significant area of exploration in medicinal chemistry. Researchers have successfully synthesized compounds such as 1-N-(-D-glucopyranosyl)ascorbigen and 1-N-(1-deoxy-2,3,4,5,6-penta-O-acetyl-D-galactit-1-yl)ascorbigen. These synthetic efforts aim to modify the structure of ascorbigen by introducing carbohydrate moieties, which can influence the molecule's solubility, stability, and biological activity. The attachment of sugar molecules to the indole nitrogen of the ascorbigen structure creates N-glycosylated analogs with potentially altered pharmacokinetic and pharmacodynamic properties.
While specific details on the synthetic pathways, including reaction conditions and yields for these particular compounds, are not extensively documented in readily available literature, the general approach to N-glycosylation involves the reaction of a suitable indole derivative with a protected carbohydrate donor. The synthesis of such complex molecules often requires multi-step procedures with careful control of protecting groups to achieve the desired regioselectivity and stereoselectivity.
Table 1: Synthesized N-Carbohydrate-Containing Ascorbigen Derivatives
| Compound Name | Carbohydrate Moiety | Status |
| 1-N-(-D-glucopyranosyl)ascorbigen | D-glucose | Synthesized |
| 1-N-(1-deoxy-2,3,4,5,6-penta-O-acetyl-D-galactit-1-yl)ascorbigen | Penta-O-acetyl-D-galactitol | Synthesized |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective ascorbigen analogs. These studies investigate how modifications to different parts of the ascorbigen molecule affect its biological activity.
Impact of Indole and Ascorbic Acid Skeleton Substituents on Activity
The biological activity of ascorbigen analogs is significantly influenced by the nature and position of substituents on both the indole ring and the ascorbic acid skeleton. Modifications to the indole nucleus, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the molecule and its ability to interact with biological targets. Similarly, changes to the ascorbic acid portion, including esterification or etherification of the hydroxyl groups, can impact the compound's antioxidant potential and its interaction with cellular components.
While comprehensive SAR studies specifically for a wide range of ascorbigen analogs are still emerging, research on related indole derivatives provides valuable insights. For instance, the position and type of substituent on the indole ring have been shown to be critical for the anti-inflammatory and other biological activities of various indole compounds. The exploration of these modifications in the context of the ascorbigen scaffold is an active area of research aimed at developing analogs with enhanced therapeutic profiles.
Comparative Immunomodulatory Activity of Synthetic Analogs
The immunomodulatory properties of ascorbigen and its parent compound, indole-3-carbinol, have prompted investigations into the activity of synthetic analogs. nih.gov These studies aim to compare the effects of different structural modifications on immune responses, such as the production of cytokines and the proliferation of immune cells.
The introduction of carbohydrate moieties, as seen in N-carbohydrate-containing derivatives, could potentially modulate the immunomodulatory profile of ascorbigen. Different sugar units may lead to varied interactions with immune cell receptors, resulting in distinct downstream signaling and functional outcomes. However, detailed comparative studies profiling the immunomodulatory effects of a series of synthetic ascorbigen analogs are necessary to establish clear SAR trends. Such studies would typically involve assessing the impact of these compounds on the release of key cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells and evaluating their effects on the proliferation of lymphocytes.
Currently, there is a need for more direct comparative data on the immunomodulatory activities of various synthetic ascorbigen analogs to fully elucidate how structural changes translate into specific immunological effects.
Computational and Theoretical Investigations of Ascorbigen
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to predict how a ligand, such as Ascorbigen (B190622) B, might interact with a biological target, typically a protein.
Molecular docking studies have been employed to predict the binding modes and affinities of ascorbigen derivatives with various biological targets. For instance, the binding of ascorbigen has been investigated against targets implicated in different diseases. In a study exploring the anti-cataract potential of various phytochemicals, Ascorbigen was docked with relevant enzymes to predict its interaction and binding affinity. umlub.pl Another study used FlexX, a molecular docking tool, to predict the interaction, affinity energy, and orientation of natural compounds, including ascorbigen, within the estrogen receptor alpha (ERα), a key target in breast cancer research. researchgate.net
The primary goals of molecular docking are to predict the binding mode (pose) and the binding affinity of a ligand to a receptor. researchgate.net Scoring functions are used to evaluate the quality of the docking poses and estimate the binding affinity. nih.govnih.gov While specific docking studies exclusively on Ascorbigen B are not extensively detailed in the available literature, studies on the general structure of ascorbigen provide valuable insights. For example, in a molecular docking study against breast cancer targets, ascorbigen was evaluated for its binding affinity. researchgate.net
The predicted binding affinities from such studies are often presented as a score, which is a numerical value representing the strength of the interaction. A lower score typically indicates a more favorable binding. The interactions predicted often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding site.
Table 1: Representative Data from Molecular Docking Studies of Ascorbigen and Related Compounds
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| Ascorbigen | Estrogen Receptor α (ERα) | Not Specified | Not Specified | researchgate.net |
| Ascorbigen | Anti-cataract target enzymes | Not Specified | Not Specified | umlub.pl |
| Ascorbyl Palmitate | Bovine Serum Albumin (BSA) | - | Hydrophobic interactions | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. rsc.orgrsc.org The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.
While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the technique is extensively applied to understand the conformational dynamics and stability of similar small molecules and their complexes with proteins. nih.govmdpi.comscite.ai MD simulations can reveal how a molecule like this compound behaves in different environments, such as in aqueous solution or when bound to a receptor. uzh.chmpg.de
For related molecules like ascorbic acid, ab initio molecular dynamics simulations have been performed to describe its structural properties in aqueous solution. uzh.ch Such simulations can track the flexibility of the molecule, the rotation of its chemical bonds, and the stability of different conformations over time. nih.govlambris.com The analysis of the trajectory from an MD simulation can identify the most stable conformations and the transitions between them. nih.govscite.aimpg.de This information is crucial for understanding how this compound might adapt its shape to fit into a binding site or how its stability is affected by the surrounding environment.
Solvation analysis in MD simulations examines the interaction of a solute, such as this compound, with the surrounding solvent molecules. arxiv.org This is critical for understanding the molecule's solubility and how it is stabilized in a particular solvent. The solvent-accessible surface area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. researchgate.netumich.edu It is a key parameter in understanding protein folding and stability. umich.edunih.gov
SASA calculations can be performed on the trajectory of an MD simulation to understand how the exposure of different parts of the this compound molecule to the solvent changes over time. researchgate.netgromacs.org An increase in SASA can indicate that the molecule is unfolding or changing its conformation to expose more of its surface to the solvent. researchgate.net For example, in simulations of proteins, changes in SASA are used to characterize conformational changes upon ligand binding. researchgate.net While direct SASA analysis of this compound is not detailed in the provided sources, the methodology is standard in computational studies of small molecules and their interactions. arxiv.orgumich.edugromacs.org
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to study the properties of molecules. scienceopen.comnih.gov These methods can provide highly accurate information about the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of many-body systems. researchgate.netnepjol.inforsc.org DFT calculations have been instrumental in the structural elucidation of ascorbigen derivatives. For instance, in a study on Ascorbigen A, DFT calculations were used to analyze the possible stereoisomers and determine the most likely structure based on NMR data. researchgate.netnih.govresearchgate.net
For a molecule like this compound, DFT can be used to calculate a variety of properties that provide insight into its electronic structure and reactivity. scienceopen.commdpi.com These include:
Optimized molecular geometry: Predicting the most stable three-dimensional arrangement of atoms.
Electronic properties: Calculating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule to identify regions that are rich or poor in electrons. researchgate.netorientjchem.org This helps in predicting sites for electrophilic and nucleophilic attack. orientjchem.org
Vibrational frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure. researchgate.netorientjchem.org
While a comprehensive DFT study specifically on this compound was not found in the search results, the application of DFT to Ascorbigen A demonstrates the power of this method for understanding the fundamental chemical properties of this class of compounds. researchgate.netnih.govresearchgate.net
Spin Density and Charge Transfer Analysis (e.g., Natural Population Analysis, Atoms in Molecules Theory)
Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density on atoms within a molecule, providing insights into atomic charges and orbital populations. nih.gov For molecules like L-ascorbic acid, NPA, often performed using Density Functional Theory (DFT), reveals significant electronic delocalization. conicet.gov.aracs.org This delocalization is a key feature of its antioxidant capacity. quora.com Studies on L-ascorbic acid have used NPA to analyze how its electronic structure contributes to its stability and reactivity. nih.govacs.org For instance, NPA can quantify the charge distribution across the enediol system of the lactone ring, which is critical for its hydrogen-donating antioxidant activity. quora.com
Similarly, NPA studies on indole (B1671886) derivatives highlight the electronic characteristics of the indole ring system. researchgate.net These analyses can reveal the partial charges on the nitrogen and carbon atoms, which are influential in the molecule's ability to participate in charge transfer interactions. researchgate.net
Atoms in Molecules (AIM) Theory , developed by Richard Bader, provides a method to partition the electron density of a molecule into atomic basins. conicet.gov.ar This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density. nih.govconicet.gov.ar For L-ascorbic acid, AIM analysis has been used to study the nature of its intramolecular hydrogen bonds and to characterize the electronic delocalization within the molecule. nih.govacs.org The properties at the bond critical points (BCPs) between atoms, such as the electron density (ρ) and its Laplacian (∇²ρ), can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). conicet.gov.ar
While direct spin density analysis for this compound is unavailable, this type of analysis is fundamental for understanding open-shell systems and radical species. In the context of antioxidant activity, after this compound donates a hydrogen atom to scavenge a free radical, it would become a radical itself. Spin density analysis would reveal how the unpaired electron is distributed (delocalized) across the molecule. A higher degree of delocalization generally implies greater stability of the resulting radical, which is a hallmark of a good antioxidant. Computational studies on other antioxidants often use spin density maps to visualize this distribution and predict the most likely sites of secondary reactions.
Below is a hypothetical data table illustrating the type of information that would be generated from a Natural Population Analysis of a molecule like L-ascorbic acid, a key component of this compound.
Table 1: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms in L-Ascorbic Acid.
Note: This data is illustrative and based on general findings from DFT studies of L-ascorbic acid, not this compound specifically. Values are approximations and would vary based on the computational method and basis set used.
| Atom | Typical NPA Charge (e) | Significance |
|---|---|---|
| O (hydroxyl on C2) | -0.7 to -0.8 | High negative charge indicates a site prone to proton donation. |
| O (hydroxyl on C3) | -0.7 to -0.8 | Similar to the C2 hydroxyl, contributing to antioxidant activity. |
| C2 (enol) | +0.2 to +0.3 | Positive charges on these carbons are influenced by the electron-withdrawing oxygen atoms. |
| C3 (enol) | +0.1 to +0.2 | |
| O (lactone carbonyl) | -0.6 to -0.7 | The carbonyl oxygen carries a significant negative charge. |
Integration of Computational and Experimental Data
Validation of in silico Models with Spectroscopic and Biochemical Findings
The validation of computational (in silico) models is a critical step to ensure their predictions accurately reflect real-world chemical and biological phenomena. scielo.brmdpi.comnih.gov This process involves comparing the computationally predicted properties of a molecule with experimentally determined data. researchgate.net For this compound, a robust validation of any in silico model would require specific spectroscopic and biochemical findings for this particular stereoisomer. However, such specific experimental data for this compound are not extensively available in the reviewed literature.
Therefore, this section outlines the general principles and methodologies for validating a computational model of a molecule like this compound, drawing on established practices for natural products and antioxidants. plos.orgjst.go.jpmdpi.com
Spectroscopic Validation:
Computational models can predict various spectroscopic properties. These predictions can then be compared with experimental spectra to validate the accuracy of the calculated molecular geometry and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. nih.gov For a molecule with multiple stereoisomers like ascorbigen, comparing calculated NMR parameters with experimental data is a powerful tool for structural elucidation. nih.govresearchgate.net A successful in silico model of this compound would need to reproduce its unique experimental NMR spectrum, distinguishing it from other isomers like Ascorbigen A. nih.gov
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies calculated from computational models can be correlated with experimental IR and Raman spectra. nih.gov This comparison helps to validate the predicted molecular structure and the strength of its chemical bonds, including intramolecular hydrogen bonds which are important in this compound. nih.govacs.org
Biochemical Validation:
For a molecule with potential antioxidant activity, validating in silico models with biochemical data is essential to confirm the predicted mechanisms of action. researchgate.netnih.gov
Antioxidant Capacity Assays: Various biochemical assays are used to measure antioxidant capacity, each with a different mechanism. nih.gov A reliable computational model should be able to predict the antioxidant potential in a way that correlates with experimental results from these assays.
Hydrogen Atom Transfer (HAT) based assays: Assays like the Oxygen Radical Absorbance Capacity (ORAC) measure the ability to quench free radicals via hydrogen donation. nih.gov Computational models can calculate Bond Dissociation Enthalpy (BDE) for the O-H bonds, with lower BDE values indicating easier hydrogen donation and higher predicted antioxidant activity. plos.org These predictions can be validated against experimental ORAC values. nih.govplos.org
Single Electron Transfer (SET) based assays: Assays like the Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC/ABTS) measure the ability of a compound to reduce an oxidant. nih.govnih.gov Computationally, Ionization Potential (IP) can be calculated to predict the ease of electron donation, which can then be compared to experimental FRAP or ABTS assay results. plos.org
The table below summarizes the types of experimental data that would be required to validate a computational model of this compound and the corresponding in silico parameters.
Table 2: Framework for Validation of an in silico Model of this compound.
| Experimental Data Type | Specific Experimental Finding | Corresponding in silico Parameter | Purpose of Validation |
|---|---|---|---|
| Spectroscopic | ¹H and ¹³C NMR Spectra | Calculated Chemical Shifts & Coupling Constants | Confirm molecular structure and conformation. nih.gov |
| Infrared (IR) Spectrum | Calculated Vibrational Frequencies | Verify functional groups and hydrogen bonding. nih.gov | |
| Biochemical | ORAC Assay Results | Bond Dissociation Enthalpy (BDE) | Validate predicted hydrogen atom donating ability. nih.govplos.org |
| FRAP or ABTS Assay Results | Ionization Potential (IP) | Validate predicted electron donating ability. nih.govplos.org |
Emerging Research Directions and Future Perspectives on Ascorbigen
Deeper Elucidation of Undefined Molecular and Cellular Mechanisms
A primary challenge in Ascorbigen (B190622) B research is to distinguish its intrinsic biological activities from those of its well-known breakdown products, such as I3C and 3,3'-diindolylmethane (B526164) (DIM). Current knowledge is limited, and many of its cellular effects are inferred rather than directly proven. Future investigations must focus on clarifying these ambiguities.
Key research questions include:
Direct vs. Prodrug Activity: A central unanswered question is whether Ascorbigen B functions primarily as a stable, bioavailable carrier for I3C or if it possesses unique, direct biological activity [1, 2]. Studies are required to track the metabolic fate of this compound within cells to determine the extent and rate of its conversion to I3C and other derivatives versus its persistence as an intact molecule.
Novel Receptor Interactions: The biological effects of I3C and DIM are largely attributed to their interaction with the Aryl hydrocarbon Receptor (AhR). It is crucial to investigate whether this compound itself can bind to AhR or if it interacts with other, as-yet-unidentified cellular receptors. Competitive binding assays and molecular docking simulations could reveal unique binding affinities and downstream signaling consequences distinct from its metabolites.
Mapping Signal Transduction Pathways: Comprehensive analysis is needed to map the specific signaling cascades modulated by this compound. While pathways like NF-κB and MAPK are known to be influenced by indole (B1671886) compounds, the precise effect of this compound remains undefined. Research should aim to identify the specific kinases, phosphatases, and transcription factors that are directly or indirectly regulated by this compound.
Subcellular Dynamics and Targets: Understanding where this compound localizes within the cell is critical to understanding its function . Advanced cell imaging techniques could be employed to track its accumulation in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. Identifying its subcellular targets would provide vital clues about its role in processes like cellular metabolism, protein folding, and gene expression.
| Compound | Established Mechanisms | Hypothesized/Unclear Mechanisms for this compound |
|---|---|---|
| Indole-3-carbinol (B1674136) (I3C) | Forms active oligomers (e.g., DIM) in acidic conditions; acts as an AhR ligand. | Does this compound act directly or only after conversion to I3C? Does it have unique receptor targets beyond AhR? Does it accumulate in specific organelles to exert localized effects? |
| 3,3'-diindolylmethane (DIM) | Potent AhR agonist; modulates multiple signaling pathways (NF-κB, PI3K/Akt, etc.). | |
| This compound | Known as a condensation product of I3C and L-ascorbic acid; considered a stable storage/transport form of I3C. | What are the specific enzymes and conditions governing its stability and breakdown inside the cell? Does the intact molecule have intrinsic antioxidant or signaling properties conferred by the ascorbic acid moiety? |
Integration with 'Omics' Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
To achieve a holistic understanding of this compound's biological impact, a systems-level approach is indispensable. The integration of high-throughput 'omics' technologies will enable researchers to move beyond single-pathway analysis and construct a comprehensive network of molecular interactions.
Transcriptomics: RNA-sequencing (RNA-Seq) can provide an unbiased, global view of the changes in gene expression induced by this compound. This can identify entire gene networks and biological pathways that are upregulated or downregulated, revealing novel cellular responses and potential therapeutic targets that are distinct from those affected by I3C or DIM.
Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can quantify changes in the cellular proteome. This approach can identify proteins whose expression levels are altered, discover post-translational modifications (e.g., phosphorylation, ubiquitination) induced by this compound, and identify direct protein binding partners through affinity purification-mass spectrometry (AP-MS).
Metabolomics: Untargeted metabolomics can reveal global shifts in the cellular metabolic landscape following exposure to this compound. This could uncover alterations in central carbon metabolism, lipid profiles, amino acid synthesis, and other metabolic pathways, providing a functional readout of the cellular state and identifying downstream biochemical consequences of its action.
| 'Omics' Technology | Primary Research Question | Potential Experimental Output |
|---|---|---|
| Transcriptomics (RNA-Seq) | How does this compound alter the global gene expression profile of a cell? | List of differentially expressed genes (DEGs); identification of affected signaling and metabolic pathways. |
| Proteomics (LC-MS/MS) | What changes occur in protein expression, modification, and interaction networks? | Quantification of protein abundance changes; map of post-translational modifications; identification of direct protein binders. |
| Metabolomics (GC-MS, LC-MS) | How does this compound impact the overall metabolic state of a cell or organism? | Profile of altered endogenous metabolites; identification of disrupted metabolic pathways (e.g., glycolysis, TCA cycle, lipid metabolism). |
Biosynthetic Pathway Engineering and Metabolic Manipulation in Plants
This compound is naturally formed in damaged plant tissues when its precursor, glucobrassicin (B1234704), is hydrolyzed by the enzyme myrosinase to produce I3C, which then spontaneously condenses with L-ascorbic acid. Enhancing the production of this compound in plants through metabolic engineering is a promising area of research.
Pathway Elucidation and Regulation: While the general pathway is known, the specific factors that favor the formation of this compound over other I3C condensation products (like DIM) in planta are not well understood. Research is needed to identify the precise biochemical conditions (pH, cofactors) and potential enzymatic catalysts that drive this specific reaction.
Genetic Engineering Strategies: The biosynthesis of this compound is directly linked to the glucosinolate pathway. Genetic engineering approaches could target key enzymes in this pathway to increase the flux towards its precursor, glucobrassicin . This includes overexpressing genes involved in tryptophan metabolism (the initial precursor) or key transcription factors that regulate the entire glucosinolate pathway.
Modulating Competing Pathways: An alternative strategy involves down-regulating pathways that compete for the I3C intermediate. By using gene-editing technologies like CRISPR/Cas9 to suppress the formation of other indole alkaloids or condensation products, metabolic flux could be redirected towards this compound synthesis.
Elicitation and Agronomic Practices: Investigating how agricultural elicitors (e.g., jasmonic acid, salicylic (B10762653) acid) or specific growing conditions (e.g., sulfur availability) impact the glucobrassicin-myrosinase system could lead to agronomic strategies for naturally enriching crops with this compound without direct genetic modification.
| Target Gene/Process | Engineering Strategy | Expected Outcome |
|---|---|---|
| Tryptophan biosynthetic genes | Overexpression | Increased pool of the initial precursor for glucobrassicin. |
| Glucosinolate pathway genes (e.g., CYP79B2, CYP83B1) | Overexpression | Increased synthesis of the direct precursor, glucobrassicin . |
| Myrosinase | Compartmental engineering or controlled activation | Enhanced and timely conversion of glucobrassicin to I3C upon tissue disruption. |
| Competing indole pathways | Knockdown/Knockout (e.g., using CRISPR) | Reduced formation of other indole compounds, shunting I3C towards this compound formation. |
Comprehensive Understanding of Environmental and Stress Response Roles in Plants
The role of glucosinolate breakdown products as defense compounds in plants is well-established, but the specific ecological function of this compound remains largely unexplored. Future research should investigate its contribution to plant fitness and interaction with the environment.
Defense Against Pathogens and Herbivores: this compound, like other phytoalexins, may play a direct role in plant defense. Studies are needed to assess its antimicrobial activity against common plant pathogens (e.g., Botrytis cinerea, Pseudomonas syringae) and its anti-feedant or toxic effects on insect herbivores. This involves in vitro assays and in planta experiments using plants with manipulated this compound levels.
Response to Abiotic Stress: The biosynthesis of glucosinolates and the activity of myrosinase are known to be modulated by abiotic stresses such as drought, salinity, and UV radiation. Research should quantify how this compound levels change under these conditions. It is plausible that this compound, containing an ascorbic acid moiety, contributes to the plant's antioxidant defense system during oxidative stress.
Allelopathic Interactions: Investigating whether this compound is exuded from roots or leached from plant litter can clarify its potential role as an allelochemical. Experiments could test its effect on the seed germination and seedling growth of neighboring plant species, which could have implications for crop rotation and intercropping systems.
| Ecological Role | Key Research Question | Experimental Approach |
|---|---|---|
| Phytoalexin Activity | Does this compound inhibit the growth of microbial pathogens? | In vitro microbial growth assays; pathogen challenge on plants with varying this compound levels. |
| Herbivory Defense | Does this compound deter or harm insect herbivores? | Insect choice and no-choice feeding assays; measurement of insect growth and survival rates. |
| Abiotic Stress Tolerance | Do this compound levels correlate with tolerance to drought, salt, or UV stress? | Quantify this compound in plants under stress; assess physiological markers of stress tolerance. |
| Allelopathy | Does this compound affect the growth of other plants? | Seed germination and seedling growth bioassays using purified this compound; analysis of root exudates. |
Q & A
Q. How can researchers ensure rigor when synthesizing this compound analogs for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
